Triacontyl acetate

Catalog No.
S1919550
CAS No.
41755-58-2
M.F
C32H64O2
M. Wt
480.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triacontyl acetate

CAS Number

41755-58-2

Product Name

Triacontyl acetate

IUPAC Name

triacontyl acetate

Molecular Formula

C32H64O2

Molecular Weight

480.8 g/mol

InChI

InChI=1S/C32H64O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-34-32(2)33/h3-31H2,1-2H3

InChI Key

OVQVOKLGCDAZBX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C
  • Plant Science

    Triacontyl acetate exhibits plant growth promoting effects. Studies suggest it can influence root development, enhance stress tolerance, and improve overall plant growth characteristics. (Source: )

  • Membrane Biology

    Due to its amphiphilic nature (having both water-loving and water-hating ends), triacontyl acetate can interact with cell membranes. Research explores its potential use in studying membrane structure and function, potentially aiding in understanding various biological processes. (Source: )

  • Material Science

    The self-assembly properties of triacontyl acetate are of interest for material science applications. Studies have investigated its use in creating functional materials with specific properties, such as controlled drug delivery systems. (Source)

Triacontyl acetate is an organic compound with the chemical formula C32H64O2C_{32}H_{64}O_{2}. It is classified as a long-chain fatty acid ester, specifically an acetate ester of triacontanol. This compound is characterized by a long hydrophobic tail, which contributes to its unique physical and chemical properties. Triacontyl acetate is often utilized in various applications, including chromatography and as a biochemical reagent in life sciences research .

The mechanism of action of triacontyl acetate is not well-understood and requires further investigation [, ].

Typical of esters. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, triacontyl acetate can be hydrolyzed to yield triacontanol and acetic acid.

    C32H64O2+H2OC32H66O+CH3COOHC_{32}H_{64}O_{2}+H_2O\rightarrow C_{32}H_{66}O+CH_3COOH
  • Transesterification: This reaction involves the exchange of the acyl group of the ester with another alcohol, leading to the formation of different esters.
  • Oxidation: The long-chain alcohol component can be oxidized to form aldehydes or carboxylic acids under specific conditions.

These reactions are significant in synthetic organic chemistry and biochemistry, particularly in modifying lipid structures .

Research indicates that triacontyl acetate exhibits various biological activities. It has been studied for its potential antibacterial properties and its role in modulating biological pathways. For instance, it may influence lipid metabolism and has been linked to plant defense mechanisms against pathogens . Additionally, its derivatives are often explored for their anticancer properties in different biological contexts .

Triacontyl acetate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of triacontanol with acetic anhydride or acetic acid in the presence of a catalyst (such as sulfuric acid).

    C32H66OH+CH3COOHH2SO4C32H64O2+H2OC_{32}H_{66}OH+CH_3COOH\xrightarrow{H_2SO_4}C_{32}H_{64}O_{2}+H_2O
  • Transesterification: This method can also involve the reaction of triacontanol with other acylating agents to produce triacontyl acetate.
  • Biocatalysis: Enzymatic methods using lipases have been explored for synthesizing esters like triacontyl acetate, providing more environmentally friendly routes .

Triacontyl acetate has several applications across various fields:

  • Chromatography: It is used as a stationary phase in liquid chromatography due to its unique separation characteristics, particularly in separating carotenoid isomers .
  • Biochemical Research: As a biochemical reagent, it serves as a model compound for studying lipid metabolism and enzyme interactions in biological systems .
  • Cosmetics and Personal Care: Its emollient properties make it suitable for formulations in cosmetics and personal care products.

Studies on triacontyl acetate highlight its interactions with various biological systems. For example, it has been shown to modulate metabolic pathways during plant responses to biotic stressors such as fungal infections. The compound's role in signaling pathways related to lipid metabolism has been investigated, revealing potential impacts on plant defense mechanisms .

Triacontyl acetate shares structural similarities with several other long-chain fatty acid esters. Here are some compounds for comparison:

Compound NameChemical FormulaUnique Features
TriacontanolC32H66OC_{32}H_{66}OAlcohol form; used in plant growth regulators
Hexacosyl acetateC26H52O2C_{26}H_{52}O_2Shorter carbon chain; different physical properties
Dotriacontyl acetateC32H66O2C_{32}H_{66}O_2Similar structure but different chain length
Octacosyl acetateC28H56O2C_{28}H_{56}O_2Shorter than triacontyl; used in similar applications

Uniqueness of Triacontyl Acetate:

  • The unique length of its carbon chain (30 carbons) allows for distinct physical properties such as higher viscosity and lower volatility compared to shorter-chain esters.
  • Its specific interactions in biological systems make it particularly valuable for research into lipid metabolism and plant defenses.

XLogP3

15.3

Other CAS

41755-58-2

Wikipedia

1-Triacontanol, acetate

Dates

Modify: 2023-08-16

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